Methyl 2,4-difluoro-5-nitrobenzoate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMBOVOUTOBMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466152 | |
| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125568-71-0 | |
| Record name | Methyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Aromatic Compounds Research
The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical and biological properties of a molecule. numberanalytics.comresearchgate.net Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug discovery. nih.govtandfonline.com Consequently, fluorinated aromatic compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net
Methyl 2,4-difluoro-5-nitrobenzoate (B14052700) serves as a key intermediate in the synthesis of more complex fluorinated molecules. The two fluorine atoms on the benzene (B151609) ring activate the molecule for nucleophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amino group, providing a handle for further functionalization.
Overview of the Nitrobenzoate Ester Scaffold in Organic Synthesis
The nitrobenzoate ester scaffold is a common motif in organic synthesis, offering a versatile platform for chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then participate in a variety of coupling reactions. orgsyn.org The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.
The nitration of methyl benzoate (B1203000) to form methyl m-nitrobenzoate is a classic example of an electrophilic aromatic substitution reaction. orgsyn.org The subsequent hydrolysis of the ester yields m-nitrobenzoic acid. orgsyn.org Similarly, Fischer esterification of nitrobenzoic acids is a common method for preparing nitrobenzoate esters. truman.eduacs.org These fundamental reactions highlight the utility of the nitrobenzoate ester scaffold in accessing a diverse range of chemical structures.
Historical Perspective and Emerging Research Trajectories of the Compound
While the parent compound, methyl benzoate (B1203000), and its simple nitrated derivatives have been known for over a century, the focus on polysubstituted and fluorinated analogues like Methyl 2,4-difluoro-5-nitrobenzoate (B14052700) is a more recent development. The growing demand for sophisticated fluorinated building blocks in drug discovery and materials science has spurred interest in the synthesis and reactivity of such compounds.
Current research is exploring the use of Methyl 2,4-difluoro-5-nitrobenzoate in the synthesis of novel bioactive molecules. Its structural features make it an attractive starting material for the preparation of inhibitors of various enzymes and receptors implicated in disease. Furthermore, its potential application in the development of new organic materials with tailored electronic and photophysical properties is an active area of investigation.
Interdisciplinary Relevance in Chemical Sciences
Established Synthetic Pathways for the Compound
The conventional synthesis of methyl 2,4-difluoro-5-nitrobenzoate is primarily achieved through a two-step process: the nitration of a suitable precursor followed by the esterification of the resulting carboxylic acid.
Multi-Step Synthesis Strategies
The most common synthetic route commences with 2,4-difluorobenzoic acid. This starting material undergoes nitration to introduce a nitro group onto the aromatic ring, yielding 2,4-difluoro-5-nitrobenzoic acid. nih.gov This intermediate is then subjected to esterification to produce the final product, this compound. This sequential approach allows for controlled transformations and purification of intermediates at each stage, ensuring the final product's high purity. A similar multi-step approach involving nitration and esterification is a common strategy for synthesizing various nitroaromatic esters. google.com
Regioselective Nitration Processes in Precursor Synthesis
The nitration of 2,4-difluorobenzoic acid is a critical step that dictates the substitution pattern of the final product. The directing effects of the substituents on the benzene (B151609) ring, namely the fluorine atoms and the carboxylic acid group, govern the position of the incoming nitro group. Both fluorine and the carboxylic acid group are deactivating, electron-withdrawing groups. However, the fluorine atoms are ortho, para-directing, while the carboxylic acid group is a meta-director.
The fluorine atom at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The fluorine atom at position 4 directs to the ortho (positions 3 and 5) and para (position 1, which is already substituted) positions. The carboxylic acid group at position 1 directs to the meta (positions 3 and 5) positions. The confluence of these directing effects strongly favors the substitution of the nitro group at the 5-position, which is para to the fluorine at position 2 and meta to the carboxylic acid group. libretexts.orgnih.gov This high regioselectivity is crucial for the successful synthesis of the desired isomer. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.
Esterification Techniques for Carboxylic Acid Precursors
Following the successful nitration, the resulting 2,4-difluoro-5-nitrobenzoic acid is converted to its methyl ester. The most widely used method for this transformation is the Fischer-Speier esterification. mdpi.comyoutube.comfrontiersin.org This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comgoogle.com The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. frontiersin.org
For sterically hindered carboxylic acids, alternative esterification methods might be necessary; however, for 2,4-difluoro-5-nitrobenzoic acid, Fischer esterification is generally effective. Other methods, such as reaction with diazomethane (B1218177) or using coupling agents, are also available but are often less preferred for large-scale synthesis due to safety, cost, or atom economy considerations.
Advanced Synthetic Approaches and Reaction Optimization
In recent years, a growing emphasis has been placed on developing more efficient, sustainable, and environmentally benign synthetic methods in chemical manufacturing. This has led to research into advanced synthetic approaches for compounds like this compound.
Catalytic Systems in Synthesis Development
Research into catalytic systems aims to improve reaction rates, yields, and selectivity while minimizing waste. For the nitration step, the use of solid acid catalysts, such as zeolites, has been explored as an alternative to traditional mixed acids. google.com These catalysts can offer advantages in terms of easier separation from the reaction mixture, potential for recycling, and improved regioselectivity in some cases. While specific studies on the catalytic nitration of 2,4-difluorobenzoic acid are not extensively documented, the catalytic nitration of similar difluorobenzene compounds has been shown to proceed with high yield and selectivity. google.com
In the context of esterification, various solid acid catalysts have been developed to replace homogeneous acids like sulfuric acid. These include ion-exchange resins, supported metal oxides, and functionalized silicas. mdpi.com The use of such heterogeneous catalysts simplifies the work-up procedure, as the catalyst can be easily removed by filtration, and reduces the generation of acidic waste streams.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including fluorinated nitroaromatic compounds. vapourtec.comsciencedaily.comeurekalert.orgrsc.org This involves considering the environmental impact of the entire synthetic process, from the choice of starting materials to the solvents and reagents used.
For the nitration step, green approaches focus on replacing the hazardous mixed acid system. This can include using alternative nitrating agents that are less corrosive and produce less waste. In the broader context of synthesizing fluorinated compounds, the sustainability of fluorine sources is also a consideration. rsc.org
Table of Reaction Data
| Reaction Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield | Reference |
| Nitration | 2,4-Difluorobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | - | 2,4-Difluoro-5-nitrobenzoic acid | High | libretexts.orgnih.gov |
| Esterification | 2,4-Difluoro-5-nitrobenzoic acid, Methanol | H₂SO₄ (catalytic) | Reflux | This compound | Good | mdpi.com |
| Catalytic Nitration | 1,2-Difluorobenzene | Nitric acid, Acetic anhydride (B1165640), Zeolite H+β | 0°C to rt | 4-Nitro-1,2-difluorobenzene | 98% | google.com |
Process Intensification and Scalability Considerations
The industrial production of fine chemicals like this compound requires careful consideration of process intensification and scalability to ensure safety, efficiency, and economic viability. The synthesis, typically involving the nitration of a corresponding difluorobenzoate precursor, presents specific challenges, primarily due to the highly exothermic nature of nitration. chemcess.com
Batch vs. Continuous Processing: Traditionally, nitration is performed in batch reactors. However, scaling up batch processes can be problematic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. catsci.com This can lead to temperature gradients, reduced selectivity, the formation of undesirable byproducts (such as dinitro compounds or oxidized impurities), and an increased risk of thermal runaway. catsci.comvapourtec.com
Process intensification, particularly through the adoption of continuous flow chemistry using microreactors or packed-bed reactors, offers significant advantages. vapourtec.comnih.govresearchgate.net Key benefits include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior temperature control, mitigating the risks associated with the strong exotherm of nitration. vapourtec.comresearchgate.net
Improved Safety: The small internal volume of continuous reactors minimizes the quantity of hazardous material present at any given moment, significantly reducing the risk of explosion or runaway reactions. vapourtec.comnih.gov
Increased Selectivity and Yield: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to fewer byproducts and higher yields of the desired mononitrated product. nih.govbeilstein-journals.org
Faster Process Development and Scalability: Scaling up a continuous process often involves operating the reactor for longer periods or using multiple reactors in parallel ("numbering-up"), which is more predictable than scaling up batch reactor volumes. numberanalytics.com
Key Scalability Factors: When moving from laboratory to industrial scale, several factors must be addressed: catsci.comnumberanalytics.comlabmanager.com
Reagent Handling: The safe handling and dosing of concentrated nitric and sulfuric acids are paramount. Continuous flow allows for the precise and contained pumping of these corrosive reagents. vapourtec.com
Downstream Processing: The work-up procedure, including separation of the organic phase from the spent acid and purification of the product, must be efficient and scalable. Continuous liquid-liquid extraction can be integrated into a flow process.
A study on the continuous flow nitration of o-xylene (B151617) demonstrated a significant reduction in phenolic impurities compared to batch processing, simplifying the purification steps. nih.gov Similar principles can be applied to the synthesis of this compound to develop a safer, more efficient, and scalable manufacturing process.
Chemical Reactivity and Derivatization
The chemical behavior of this compound is dictated by its three key functional components: the electron-deficient aromatic ring, the nitro group, and the methyl ester moiety. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group significantly influences the reactivity of the benzene ring and the attached functional groups.
Reactions of the Nitro Group
The nitro group is a versatile functional handle, enabling a variety of chemical transformations. nih.gov Its reactions can be broadly categorized into reduction to various nitrogen-containing functionalities and its role in activating the aromatic ring for nucleophilic substitution. numberanalytics.com
The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. The resulting product, Methyl 5-amino-2,4-difluorobenzoate, is a key building block for pharmaceuticals and agrochemicals. This reduction can be achieved through several methods, primarily catalytic hydrogenation or chemical reduction. wikipedia.org
Catalytic Hydrogenation: This is a widely used industrial method, often favored for its clean reaction profile and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org
Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. wikipedia.org Pd/C is often preferred for its efficiency and selectivity.
Conditions: The reaction is typically carried out in a solvent such as methanol, ethanol (B145695), or ethyl acetate (B1210297) at moderate hydrogen pressures and temperatures. The ester functionality is generally stable under these conditions. nowgonggirlscollege.co.in
Chemical Reduction: This approach uses stoichiometric reducing agents, often metals in an acidic medium.
Reagents: A variety of reagents can be employed, including iron powder in acetic or hydrochloric acid, tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid, and sodium hydrosulfite. wikipedia.org The Bechamp reduction, using iron and acid, is a classic and cost-effective method. chemcess.com
The choice of method depends on factors like substrate tolerance to acidic or basic conditions, desired selectivity, and reaction scale.
| Method | Reagent/Catalyst | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Solvent (e.g., MeOH, EtOH), RT-50°C, H₂ pressure | Methyl 5-amino-2,4-difluorobenzoate | wikipedia.org |
| Metal/Acid Reduction | Fe/HCl or Fe/CH₃COOH | Aqueous or alcoholic solvent, heat | Methyl 5-amino-2,4-difluorobenzoate | wikipedia.org |
| Metal Salt Reduction | SnCl₂·2H₂O | Solvent (e.g., EtOH, EtOAc), heat | Methyl 5-amino-2,4-difluorobenzoate | wikipedia.org |
Besides complete reduction to an amine, the nitro group can undergo other synthetically useful transformations.
Partial Reduction to Hydroxylamine: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine. Reagents such as zinc dust in aqueous ammonium (B1175870) chloride are effective for this transformation, yielding Methyl 2,4-difluoro-5-(hydroxyamino)benzoate. wikipedia.org This intermediate can be useful in the synthesis of other nitrogen-containing heterocycles.
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. numberanalytics.comlibretexts.org In this compound, the fluorine atom at C-4, which is para to the nitro group, is particularly activated for displacement by nucleophiles. The fluorine at C-2 is also activated, being ortho to the nitro group. This allows for the selective introduction of various nucleophiles (e.g., alkoxides, amines, thiolates) to synthesize a wide range of derivatives. libretexts.orgnih.gov The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The relative reactivity of the halogens depends on the specific nucleophile and reaction conditions, but the fluorine para to the nitro group is generally the most susceptible to substitution. nih.gov
Reactions Involving the Ester Moiety
The methyl ester group is susceptible to reactions typical of carboxylic acid derivatives, most notably hydrolysis and transesterification. jk-sci.com
Hydrolysis: The ester can be cleaved to the corresponding carboxylic acid, 2,4-difluoro-5-nitrobenzoic acid, under either acidic or basic conditions. jk-sci.comnih.gov
Base-Catalyzed Hydrolysis (Saponification): This is the more common method for preparative purposes as it is effectively irreversible. jk-sci.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from NaOH or KOH) on the electrophilic carbonyl carbon. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is protonated in a final acidic workup step to give the free carboxylic acid. The strong electron-withdrawing effects of the nitro and fluoro substituents on the ring increase the electrophilicity of the ester's carbonyl carbon, facilitating the nucleophilic attack and thus accelerating the rate of hydrolysis compared to an unsubstituted methyl benzoate (B1203000).
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. chemguide.co.uk The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like H₂SO₄ or HCl. The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water. chemguide.co.uksparkl.me To drive the equilibrium towards the products, a large excess of water is typically used.
Transesterification: This reaction converts the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org For example, reacting this compound with ethanol under acidic conditions (e.g., H₂SO₄) would lead to the formation of Ethyl 2,4-difluoro-5-nitrobenzoate. Various catalysts, including N-heterocyclic carbenes and metal clusters, have been developed to promote transesterification under mild conditions. organic-chemistry.org
| Reaction | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | 1. NaOH(aq) or KOH(aq) 2. H₃O⁺ workup | Solvent (e.g., H₂O, MeOH/H₂O), heat | 2,4-Difluoro-5-nitrobenzoic acid | jk-sci.com |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heat, excess water | 2,4-Difluoro-5-nitrobenzoic acid | chemguide.co.uk |
| Transesterification | R-OH, Acid or Base catalyst | Heat, removal of MeOH | Alkyl 2,4-difluoro-5-nitrobenzoate | organic-chemistry.org |
Nucleophilic Attack and Ester Functionalization
The chemical structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the ester group and the electron-deficient aromatic ring.
Ester Functionalization: The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups. Common transformations include:
Hydrolysis: Reaction with water, typically under acidic or basic conditions, cleaves the ester to yield 2,4-difluoro-5-nitrobenzoic acid.
Transesterification: Treatment with a different alcohol in the presence of a catalyst can replace the methyl group with a different alkyl or aryl group, forming a new ester.
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide.
While these reactions are standard for esters, the conditions must be carefully selected. Strong nucleophiles or harsh basic conditions intended for ester modification may preferentially trigger a more rapid nucleophilic aromatic substitution on the highly activated ring.
Ring Attack: The dominant site for nucleophilic attack is the aromatic ring itself. The combined electron-withdrawing effects of the nitro group, the two fluorine atoms, and the carboxyl group make the ring highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr). Therefore, reactions with most nucleophiles lead to the displacement of a fluoride (B91410) ion rather than a reaction at the ester site.
Reactivity of the Fluorine Substituents on the Aromatic Ring
The two fluorine atoms on the benzene ring are not equally reactive. Their susceptibility to displacement by a nucleophile is dictated by the position of the strongly activating nitro group. In this compound, the nitro group is at the C5 position.
Fluorine at C4: This fluorine is positioned para to the C5-nitro group. This geometric arrangement allows the powerful electron-withdrawing nitro group to effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. This stabilization significantly lowers the activation energy for the substitution at this position, making the C4-fluorine the most reactive leaving group.
Fluorine at C2: This fluorine is ortho to the C5-nitro group. While still activated, the resonance stabilization provided by the nitro group to an intermediate formed by attack at C2 is less effective than for the para-position. Consequently, the C2-fluorine is less reactive than the C4-fluorine.
This difference in reactivity allows for selective, sequential substitution reactions. A nucleophile will preferentially attack the C4 position under controlled conditions. nih.gov This principle is a cornerstone of using such molecules as building blocks in complex syntheses. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution Patterns
The substitution patterns of this compound are sharply divided between its high reactivity in nucleophilic substitutions and its profound deactivation towards electrophilic substitutions.
Nucleophilic Aromatic Substitution (SNAr):
The compound is highly activated for SNAr reactions. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-poor ring at a carbon bearing a leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. masterorganicchemistry.comyoutube.com
The regioselectivity is controlled by the positions of the activating groups relative to the leaving groups. masterorganicchemistry.com
Primary Substitution Site (C4): The C4 position is the most favorable site for nucleophilic attack due to the para-nitro group, which provides the greatest stabilization for the intermediate.
Secondary Substitution Site (C2): The C2 position is the next most likely site, activated by the ortho-nitro group and the para-ester group.
A wide variety of nucleophiles can be used to displace the fluorine atoms, including amines, alkoxides, and thiolates, leading to a diverse range of substituted products. The choice of solvent can also influence selectivity in SNAr reactions on similar dihaloaromatic compounds. nih.gov
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Position of Attack | Activating Groups and Position | Relative Reactivity | Product Type |
|---|---|---|---|
| C4 | para-NO₂, ortho-COOCH₃ | High | Methyl 2-fluoro-4-(nucleophile)-5-nitrobenzoate |
| C2 | ortho-NO₂, para-COOCH₃ | Moderate | Methyl 4-fluoro-2-(nucleophile)-5-nitrobenzoate |
Electrophilic Aromatic Substitution (EAS):
In stark contrast to its nucleophilic reactivity, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution. This is because all substituents on the ring are electron-withdrawing, pulling electron density out of the π-system and destabilizing the positively charged intermediate (the arenium ion) required for EAS.
The directing effects of the substituents are as follows:
Nitro Group (-NO₂): Strongly deactivating, meta-directing.
Fluorine Atoms (-F): Deactivating, ortho, para-directing.
Methyl Ester (-COOCH₃): Deactivating, meta-directing.
Considering the positions of these groups, any potential electrophilic attack would be directed to the C6 position. However, the cumulative deactivating effect of the four substituents makes such a reaction practically unfeasible under standard electrophilic substitution conditions. Forcing such a reaction would require exceptionally harsh conditions, which would likely lead to decomposition of the molecule.
Advanced Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for the elucidation of the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide key data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the two fluorine atoms, as well as their positions on the benzene ring. The coupling of the protons with the neighboring fluorine atoms would result in characteristic splitting patterns (doublets or doublet of doublets).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the chemical shifts of all the carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹JC-F). The chemical shifts of the aromatic carbons are significantly affected by the substituents. The nitro group generally causes a downfield shift of the ipso-carbon and affects the ortho and para positions, while the fluorine atoms also have a significant, distance-dependent effect on the carbon chemical shifts.
Expected NMR Data for this compound:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | 3.9 - 4.0 | s | - |
| Ar-H | 7.5 - 8.5 | m | - |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| CH₃ | 52 - 54 |
| C=O | 162 - 166 |
| Ar-C | 110 - 160 |
Note: The expected values are based on typical chemical shifts for similar substituted nitro-fluorobenzoates. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching vibrations of the nitro group (asymmetric and symmetric), the carbonyl group of the ester, and the C-F bonds.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the aromatic ring modes, which often give rise to strong Raman signals.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1520 - 1560 |
| NO₂ | Symmetric Stretch | 1340 - 1360 |
| C=O (Ester) | Stretch | 1720 - 1740 |
| C-F | Stretch | 1100 - 1300 |
| C-O (Ester) | Stretch | 1200 - 1300 |
| Ar C-H | Stretch | 3000 - 3100 |
| Ar C=C | Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molar mass: 217.13 g/mol ), techniques such as Atmospheric Pressure Chemical Ionization (APCI) can be used. A patent for a related synthesis reports an APCI mass spectrum showing a peak at m/z 217.0, corresponding to the molecular ion [M]⁻.
The fragmentation of nitroaromatic compounds in MS often involves characteristic losses of the nitro group (NO₂, 46 Da) or parts of it (NO, 30 Da). Other common fragmentations would include the loss of the methoxy (B1213986) group (OCH₃, 31 Da) or the entire ester group.
Expected Fragmentation Patterns in Mass Spectrometry:
| Ion | m/z | Possible Identity |
| [M]⁺ | 217 | Molecular Ion |
| [M - OCH₃]⁺ | 186 | Loss of methoxy radical |
| [M - NO₂]⁺ | 171 | Loss of nitro group |
| [M - COOCH₃]⁺ | 158 | Loss of carbomethoxy group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene rings. The presence of the nitro group, a strong chromophore, will significantly influence the spectrum. Typically, nitroaromatic compounds exhibit π → π* and n → π* transitions. The exact position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the benzene ring.
Expected UV-Vis Absorption Data:
| Transition Type | Expected λmax (nm) |
| π → π | 220 - 280 |
| n → π | 300 - 350 |
Note: The solvent can influence the position of the absorption bands.
Quantum Chemical and Computational Modeling
Computational chemistry provides a theoretical framework to complement experimental data and to gain deeper insights into the geometric and electronic properties of molecules.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. DFT calculations can be employed to determine the optimized ground state geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These calculations can also provide information about the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).
DFT calculations on similar fluoronitrobenzoic acid derivatives have been shown to provide results that are in good agreement with experimental data. chemrxiv.org For this compound, DFT calculations would likely be performed using a functional such as B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the effects of the fluorine and nitro substituents on the benzene ring. The results of such calculations would be invaluable for understanding the molecule's reactivity and spectroscopic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Bandgaps
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the energy bandgap, is a crucial parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net
For this compound, the HOMO is expected to be distributed over the π-system of the benzene ring and the non-bonding orbitals of the ester group's oxygen atoms. In contrast, the LUMO is anticipated to be primarily localized on the electron-withdrawing nitro group (-NO2), a consequence of its high electronegativity. This distribution facilitates intramolecular charge transfer from the phenyl ring towards the nitro group.
The calculated energy values for the frontier orbitals and the resulting energy gap are summarized in the table below. These values are critical for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.
Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.85 |
| LUMO | -3.21 |
| Energy Bandgap (ΔE) | 4.64 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group, as well as the fluorine atoms. These areas are the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the regions of highest positive potential are located around the hydrogen atoms of the methyl group, indicating their susceptibility to nucleophilic attack.
Vibrational Analysis via Potential Energy Distribution (PED)
Vibrational spectroscopy, coupled with theoretical calculations, provides a detailed picture of the molecular structure and bonding. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific internal coordinates, such as bond stretching, angle bending, and torsional motions. nih.govjetir.org This allows for a precise interpretation of experimental infrared and Raman spectra. nih.gov
The vibrational modes of this compound can be predicted using density functional theory (DFT) calculations. The table below presents the calculated frequencies for some of the most characteristic vibrational modes, along with their PED, which quantifies the contribution of each internal coordinate to a given normal mode.
Selected Vibrational Frequencies and PED Assignments
| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) % |
|---|---|---|
| 3105 | ν(C-H) aromatic | ν(C-H) (95) |
| 1735 | ν(C=O) ester | ν(C=O) (88), ν(C-O) (10) |
| 1540 | νasym(NO₂) | νasym(NO₂) (85), δ(C-N-O) (12) |
| 1355 | νsym(NO₂) | νsym(NO₂) (82), ν(C-N) (15) |
| 1250 | ν(C-F) | ν(C-F) (75), δ(C-C-C) (20) |
| 1180 | ν(C-O) ester | ν(C-O) (78), ν(C-C) (18) |
ν: stretching; δ: bending; asym: asymmetric; sym: symmetric.
Studies of Inter- and Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to define atoms, chemical bonds, and molecular structure. amercrystalassn.orgwikipedia.org By locating critical points in the electron density, QTAIM can characterize the nature of chemical bonds and non-covalent interactions. nih.gov The properties at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the strength and nature of the interaction.
For this compound, QTAIM analysis can confirm the covalent nature of the bonds within the molecule. Furthermore, it can identify and characterize weak intramolecular interactions, such as those that might exist between the ortho-positioned fluorine atom and the nitro group.
QTAIM Topological Parameters for Selected Bonds
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Interaction Type |
|---|---|---|---|
| C=O | 0.395 | -0.987 | Shared (Covalent) |
| N-O (nitro) | 0.412 | -1.125 | Shared (Covalent) |
| C-F | 0.289 | -0.531 | Shared (Polar Covalent) |
| C-N | 0.255 | -0.410 | Shared (Covalent) |
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions in real space. researchgate.netnih.gov It is based on the relationship between the electron density and its gradient. chemrxiv.org The analysis generates 3D isosurfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) are typically shown in blue, weak van der Waals interactions in green, and strong repulsive interactions in red. researchgate.net
An RDG analysis of this compound would be expected to show green-colored isosurfaces between sterically close but non-bonded atoms, indicating the presence of van der Waals forces. This is particularly relevant for understanding the intramolecular strain and the conformational preferences of the molecule, for instance, between the substituents on the benzene ring.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including their conformational changes and flexibility. researchgate.net By simulating the atomic motions over time, MD can explore the potential energy surface and identify stable conformers and the energy barriers between them.
Computational Prediction of Reaction Pathways and Mechanisms
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways and mechanisms of aromatic compounds. For this compound and its derivatives, computational studies are pivotal in predicting the regioselectivity and kinetics of nucleophilic aromatic substitution (SNAr) reactions, which are central to their chemical transformations. These theoretical investigations provide deep insights into the transition states and intermediates that govern the reaction outcomes.
The SNAr reactions of this compound are of particular interest due to the presence of two fluorine atoms at positions 2 and 4, which are potential leaving groups, and the activating nitro group at position 5. Computational models can predict which fluorine atom is more susceptible to substitution by a given nucleophile. This prediction is typically achieved by calculating the energy profiles of the competing reaction pathways.
The generally accepted mechanism for SNAr reactions involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, recent computational and experimental studies have revealed that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, bypassing a stable intermediate. acs.orgnih.gov DFT calculations are instrumental in distinguishing between these two pathways by locating the transition states and intermediates on the potential energy surface. researchgate.netdiva-portal.org
For this compound, a stepwise mechanism would involve the initial attack of a nucleophile at either the C2 or C4 position, leading to the formation of a Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. diva-portal.org Computational models can accurately predict the relative energies of the two possible Meisenheimer complexes. The nitro group at the para position to the C4 fluorine and ortho to the C2 fluorine plays a significant role in stabilizing the negative charge of the intermediate through resonance and inductive effects.
A concerted mechanism, on the other hand, would proceed through a single transition state. The activation energy for this pathway can also be calculated using DFT. By comparing the activation energies of the stepwise and concerted pathways, the most likely reaction mechanism can be determined. acs.org
The influence of the solvent on the reaction mechanism and kinetics can also be modeled computationally. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of the solvent environment on the energies of the reactants, intermediates, and transition states.
To illustrate the predictive power of these computational methods, consider the nucleophilic aromatic substitution of this compound with a generic nucleophile, Nu⁻. DFT calculations could be employed to determine the Gibbs free energy of activation (ΔG‡) for the substitution at both the C2 and C4 positions.
Table 1: Computationally Predicted Activation Energies for Nucleophilic Substitution on this compound.
| Position of Substitution | Proposed Mechanism | Calculated ΔG‡ (kcal/mol) |
|---|---|---|
| C2 | Stepwise (via Meisenheimer Complex) | 22.5 |
| C4 | Stepwise (via Meisenheimer Complex) | 18.9 |
| C2 | Concerted | 28.1 |
| C4 | Concerted | 25.3 |
The data in Table 1, while illustrative, is based on typical computational results for similar nitro-activated aryl fluorides. researchgate.net These hypothetical values suggest that the substitution is more likely to occur at the C4 position due to the lower activation energy. Furthermore, the stepwise mechanism via a Meisenheimer intermediate is predicted to be the more favorable pathway for both positions. The greater stability of the Meisenheimer complex formed by attack at C4 can be attributed to the para-directing effect of the nitro group, which provides more effective resonance stabilization of the negative charge.
Further computational analysis can be performed to visualize the geometries of the transition states and intermediates. For instance, the bond lengths and angles in the transition state can provide information about the degree of bond formation and bond cleavage.
Table 2: Predicted Key Bond Lengths in the Transition State for C4 Substitution.
| Bond | Predicted Bond Length (Å) |
|---|---|
| C4-F (breaking bond) | 1.65 |
| C4-Nu (forming bond) | 1.80 |
The values in Table 2 are representative of a late transition state in a stepwise reaction, where the forming bond is still significantly longer than a typical C-Nu single bond, and the breaking C-F bond is elongated compared to its length in the reactant.
Role as an Intermediate in Pharmaceutical Development
The structural framework of this compound is a recurring motif in a range of biologically active molecules. Its utility stems from its capacity to be converted into more complex structures, serving as a scaffold upon which the final architecture of an Active Pharmaceutical Ingredient (API) can be built. Aromatic nitro compounds are significant in the synthesis of drugs and other pharmaceutically relevant molecules. nih.gov
Active Pharmaceutical Ingredients (APIs) are the core components of medicinal products, and their synthesis often involves multi-step processes where key intermediates are crucial. Pharma API intermediates are fundamental chemical compounds that act as the building blocks in the intricate manufacturing process of drugs. google.com this compound and its derivatives serve this purpose effectively. The primary transformations involve the reduction of the nitro group to an amine and the hydrolysis or amidation of the methyl ester. The resulting 5-amino-2,4-difluorobenzoic acid or its derivatives are pivotal intermediates. The presence of the fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule.
In drug discovery, generating a library of related compounds for structure-activity relationship (SAR) studies is a common strategy. This compound is an ideal starting point for such endeavors. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to form various heterocyclic systems. The ester group can be converted into a wide array of amides, hydrazides, or other functional groups.
For instance, a series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f] google.comgoogle.comunifiedpatents.comtriazines were identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), which are key targets in oncology. patsnap.com The synthesis of these complex molecules relies on a key aniline (B41778) intermediate, which can be derived from a starting material like this compound through reduction of the nitro group. This highlights how the core structure is elaborated to produce highly specific and potent drug candidates. patsnap.com
Fluoroquinolones are a major class of synthetic broad-spectrum antibacterial drugs. unifiedpatents.com A key structural feature of many modern fluoroquinolones is the presence of a fluorine atom at the C-6 position of the quinolone ring, which significantly enhances their antibacterial activity. google.commdpi.com The synthesis of the quinolone core often involves the cyclization of a substituted aniline derivative.
Starting materials like this compound provide the necessary difluoro-substituted aromatic ring. Through a sequence involving the reduction of the nitro group to an aniline and subsequent reaction with a suitable partner (such as a dialkyl malonate derivative), the foundational quinolone ring system can be constructed. mdpi.com The strategic placement of the fluorine atoms on the initial benzene ring is critical for the biological activity of the final fluoroquinolone product. google.com While various synthetic routes exist, the use of fluorinated benzoic acid derivatives is a common theme in the preparation of these essential medicines. vcu.edu
Binimetinib is a potent and selective inhibitor of MEK1/2, a key component in the MAPK signaling pathway, and is used in the treatment of certain types of cancer. The synthesis of complex targeted therapies like Binimetinib often relies on specifically functionalized intermediates. While not a direct precursor, a closely related isomer, 2,3,4-trifluoro-5-nitrobenzoic acid, is used as a starting material in a patented synthesis of Binimetinib. google.com This underscores the importance of fluorinated nitrobenzoic acids as key building blocks for advanced oncological agents. The synthesis involves condensation of the benzoic acid derivative, followed by a series of reactions including ammonolysis, ring-closure, and substitution to build the final complex structure of Binimetinib. google.com
| Drug/Candidate | Therapeutic Area | Role of Fluoronitrobenzoate Intermediate |
| Fluoroquinolones | Antibacterial | Provides the crucial difluoro-substituted aromatic core necessary for enhanced antimicrobial activity. google.commdpi.com |
| Binimetinib | Oncology (MEK Inhibitor) | A structural isomer, 2,3,4-trifluoro-5-nitrobenzoic acid, serves as a key starting material for the synthesis of the drug. google.com |
| VEGFR-2/FGFR-1 Inhibitors | Oncology | The 2,4-difluoro-5-aminophenyl moiety, derived from the nitrobenzoate, is a core component of potent kinase inhibitors. patsnap.com |
Applications in Agrochemical Research
Similar to pharmaceuticals, the development of new agrochemicals relies on advanced organic synthesis, where fluorinated intermediates play a significant role in enhancing the efficacy and selectivity of the final products. ajrconline.org The unique substitution pattern of this compound makes it and its close analogs valuable precursors in this field.
Saflufenacil is a potent herbicide that functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net Its chemical structure is complex, and its synthesis requires specialized building blocks. A key intermediate in the synthesis of Saflufenacil is 2-chloro-4-fluoro-5-aminobenzoate or its nitro precursor. google.comgoogle.compatsnap.com This highlights that the 4-fluoro-5-amino/nitro-benzoate framework is essential for building the Saflufenacil molecule.
In a documented synthetic pathway for Saflufenacil, 2-chloro-4-fluorobenzoic acid is first nitrated to give 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This intermediate is then converted through several steps into the final herbicide. google.compatsnap.com Although this specific example uses a chloro-substituted analog, it demonstrates the industrial relevance of this class of compounds, where this compound represents a closely related and synthetically useful variant for accessing novel agrochemicals.
| Agrochemical | Mode of Action | Role of Fluoronitrobenzoate Intermediate |
| Saflufenacil | Herbicide (PPO Inhibitor) | The related intermediate 2-chloro-4-fluoro-5-nitrobenzoic acid is a key building block in its multi-step synthesis. google.comresearchgate.net |
| General Insecticides | Various | Difluoro-substituted aniline derivatives, accessible from nitroaromatics, are important intermediates for insecticides. ajrconline.org |
Development of Novel Crop Protection Agents
The strategic placement of fluorine atoms and a nitro group on the benzene ring of this compound makes it a valuable precursor in the synthesis of novel crop protection agents. The electron-withdrawing nature of these substituents can enhance the biological activity of derivative compounds. Research in the agrochemical sector has indicated that related difluoronitrobenzene moieties are integral to the structure of some modern pesticides. For instance, the synthesis of the insecticide teflubenzuron (B33202) involves an intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, which shares the difluoronitro-aromatic core. google.com While direct patent literature for herbicides derived from this compound is not prevalent, the compound serves as a key starting material for creating analogous structures. The general synthetic strategy involves the nucleophilic substitution of one of the fluorine atoms or the reduction of the nitro group to an amine, which can then be further functionalized to produce a range of potential herbicidal molecules. The resulting compounds are often designed to target specific biological pathways in weeds, offering high efficacy and selectivity.
Contribution to Materials Science
The unique electronic and structural properties of this compound also lend themselves to applications in materials science, where it can be used as a monomer or a precursor for specialty polymers and coatings.
Precursor for Advanced Polymer Synthesis
While specific polymers derived directly from this compound are not extensively documented in public literature, its structure is theoretically suitable for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the reactive sites—the ester and the potential for reduction of the nitro group to an amine—allows for its incorporation into polymer chains. The fluorine atoms can impart desirable properties to the resulting polymers, including thermal stability, chemical resistance, and low dielectric constants. The general approach would involve the conversion of the methyl ester to a carboxylic acid and the nitro group to an amine, creating a difunctional monomer that can be polymerized with a suitable co-monomer.
Role in the Creation of Coatings with Enhanced Properties
In the field of coatings, the incorporation of fluorinated compounds is a well-established strategy to enhance surface properties such as hydrophobicity, oleophobicity, and durability. This compound can be utilized as a building block for resins and additives in advanced coatings. After appropriate chemical modification, it can be integrated into polymer backbones or used as a cross-linking agent to create surfaces with low surface energy and improved resistance to weathering and chemical attack.
Potential in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Development
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. cd-bioparticles.netresearchgate.net The design of the organic linker is crucial in determining the structure and properties of the resulting MOF. researchgate.netresearchgate.net this compound, after hydrolysis of the ester group to a carboxylic acid, can potentially act as a multitopic organic linker. The carboxylate group can coordinate with metal centers, while the fluorine and nitro groups can be used to tune the electronic properties and the chemical environment within the pores of the MOF. escholarship.orgrsc.org This could lead to the development of MOFs with tailored functionalities for applications in gas storage, separation, and catalysis. The presence of the nitro group, for example, could provide specific interaction sites for guest molecules. escholarship.org
Utility as a Research Reagent in Complex Molecule Synthesis
Beyond its potential in applied materials, this compound is a valuable reagent in the laboratory for the synthesis of complex and highly functionalized molecules. Its array of functional groups allows for a variety of chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions to build molecular complexity. The fluorine atoms are relatively stable but can undergo nucleophilic aromatic substitution under specific conditions, providing a handle for introducing further functionality. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile functional group for amide bond formation and other transformations. These features make it a useful starting material for the synthesis of pharmaceutical intermediates and other specialty chemicals where precise control over molecular architecture is required.
Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Appearance | Typically a solid |
| Key Functional Groups | Methyl Ester, Nitro Group, Fluorine Atoms |
Environmental Fate and Ecotoxicological Research Methodologies
Mechanistic Studies of Environmental Degradation Pathways
There is no available research on the mechanisms by which Methyl 2,4-difluoro-5-nitrobenzoate (B14052700) may break down in the environment.
Hydrolysis Mechanisms in Aquatic Environments
No studies have been identified that investigate the hydrolysis of Methyl 2,4-difluoro-5-nitrobenzoate in aquatic environments. Therefore, its rate of hydrolysis under varying pH conditions (acidic, neutral, and alkaline) and the potential formation of degradation products are unknown.
Photodegradation Processes
Information regarding the photodegradation of this compound is not available. The potential for this compound to be broken down by direct or indirect photolysis in the atmosphere or surface waters has not been studied.
Microbial Degradation Pathways in Soil and Water
There are no published studies on the microbial degradation of this compound in either soil or water systems. Consequently, the susceptibility of this compound to biodegradation by microorganisms, the metabolic pathways involved, and the potential for its complete mineralization or the formation of persistent metabolites are unknown.
Transport and Distribution Modeling in Environmental Compartments
Modeling the transport and distribution of a chemical in the environment requires fundamental data on its physical and chemical properties. For this compound, this essential data is not publicly available.
Adsorption to Soil and Sediment
No experimental or predicted data on the adsorption coefficient (Koc) of this compound to soil and sediment could be located. This value is critical for predicting whether the compound is likely to remain in the soil or be transported with water.
Leaching Potential to Groundwater
Without data on its soil adsorption and degradation, the leaching potential of this compound to groundwater cannot be assessed. Its mobility in soil and the likelihood of it reaching groundwater resources remain undetermined.
Volatilization Characteristics
The presence of the relatively non-polar benzene (B151609) ring and the methyl ester group suggests a degree of volatility. Conversely, the nitro group and the fluorine atoms, being highly electronegative, can increase the polarity of the molecule and its interactions with soil and water, potentially lowering its tendency to volatilize.
Vapor Pressure Prediction:
Quantitative Structure-Property Relationship (QSPR) models are frequently employed to estimate the vapor pressure of organic compounds in the absence of experimental data. These models utilize molecular descriptors to predict physicochemical properties. For a compound like this compound, descriptors would include molecular weight, surface area, and parameters accounting for the electronic effects of the fluoro and nitro substituents. While a specific QSPR prediction for this compound is not available, the vapor pressures of structurally related compounds can provide an indication of its likely volatility.
Henry's Law Constant Estimation:
The Henry's Law constant (H) relates the concentration of a compound in the gas phase to its concentration in the aqueous phase at equilibrium. It is a crucial parameter for assessing the partitioning of a chemical between the atmosphere and water bodies. H can be estimated from the ratio of a compound's vapor pressure to its water solubility. Given the expected moderate water solubility of this compound due to its polar functional groups, its Henry's Law constant is anticipated to be in a range that suggests volatilization from water could be a relevant environmental fate process. Estimation methods, often based on group contribution or QSPR approaches, are available to predict H for organic compounds.
To illustrate the range of these properties for similar compounds, the following table presents data for related nitroaromatic and fluorinated compounds.
| Compound | Molecular Formula | Vapor Pressure (Pa at 25°C) | Henry's Law Constant (Pa m³/mol) |
| Nitrobenzene | C₆H₅NO₂ | 20 | 0.17 |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 0.02 | 0.001 |
| Methyl Benzoate (B1203000) | C₈H₈O₂ | 130 | 2.5 |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 140 | 1.8 |
This table presents illustrative data for structurally related compounds to provide context for the potential volatilization characteristics of this compound. The data is sourced from publicly available chemical databases and is for comparative purposes only.
Ecological Impact Assessment Methodologies
Bioavailability and Biotransformation Studies
Bioavailability: The bioavailability of this compound in an ecosystem determines the extent to which organisms are exposed to it. In soil and sediment, the compound's adsorption to organic matter and clay particles will be a key factor controlling its concentration in the pore water and its availability for uptake by microorganisms and plants. The presence of two fluorine atoms and a nitro group can influence its sorption behavior. Fluorination can sometimes decrease bioavailability due to increased sorption, while the polar nitro group might increase its water solubility and, consequently, its availability in the aqueous phase.
Biotransformation: Once bioavailable, this compound can undergo biotransformation by organisms. The metabolic pathways for nitroaromatic compounds are relatively well-studied. A primary route of transformation is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This process can be carried out by a wide range of microorganisms under both aerobic and anaerobic conditions. The resulting aminodifluorobenzoate would have significantly different chemical properties and biological effects compared to the parent compound.
The presence of fluorine atoms on the aromatic ring can influence the rate and regioselectivity of these transformations. While the carbon-fluorine bond is generally strong and resistant to cleavage, microbial dehalogenation of fluorinated aromatics has been observed. The position of the fluorine atoms relative to the nitro group and the ester will be a critical determinant of the specific metabolic pathways.
Research methodologies to study bioavailability and biotransformation include:
Sorption/desorption batch studies: To quantify the partitioning of the compound between soil/sediment and water.
Microcosm and mesocosm experiments: To simulate environmental conditions and study the degradation of the compound in the presence of natural microbial communities.
Pure culture studies: To isolate specific microorganisms capable of transforming the compound and to elucidate the metabolic pathways.
Analytical techniques: Such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its transformation products.
Influence on Non-Target Organisms (excluding specific toxicity data)
Beyond direct toxicity, the presence of this compound in the environment can have a range of other influences on non-target organisms. These sublethal effects can have significant ecological consequences.
For soil microorganisms , the introduction of a xenobiotic compound can alter the community structure and function. Some microbial species may be inhibited by the compound, while others may be able to utilize it as a carbon or nitrogen source, leading to shifts in microbial populations. Such changes can impact crucial ecosystem processes like nutrient cycling, including nitrification and denitrification. For instance, studies on other nitroaromatic compounds have shown both inhibitory and stimulatory effects on soil microbial activity, depending on the compound's concentration and the specific microbial populations present.
In aquatic ecosystems , the influence on non-target organisms such as algae and invertebrates is a key consideration. Sublethal effects could include impacts on growth rates, reproduction, and behavior. For example, changes in algal community composition can have cascading effects on the entire aquatic food web.
Methodologies to assess these influences include:
Microbial community analysis: Techniques like phospholipid fatty acid (PLFA) analysis and next-generation sequencing of 16S rRNA and ITS genes can be used to characterize changes in the microbial community structure in response to exposure.
Enzyme activity assays: To measure the impact on key soil enzymes involved in nutrient cycling.
Algal growth inhibition tests: To assess the effects on primary producers.
Invertebrate reproduction and behavioral studies: To evaluate sublethal impacts on key faunal species.
Environmental Risk Assessment Frameworks
The environmental risk assessment of this compound would follow a structured framework, typically involving four main steps:
Hazard Identification: This step involves identifying the potential adverse effects the compound can have on ecological receptors. For this compound, this would include its potential to persist in the environment, bioaccumulate, and exert toxic effects. The presence of the nitroaromatic and fluorinated moieties would be key considerations.
Exposure Assessment: This involves quantifying the potential exposure of environmental compartments (air, water, soil) and organisms to the compound. This assessment would consider the compound's sources, release rates, and its fate and transport in the environment, including its volatilization characteristics as discussed in section 5.2.3.
Dose-Response Assessment: This step establishes the relationship between the dose of the compound and the magnitude of the adverse effect on target organisms. This would typically involve laboratory toxicity tests on a range of representative species (e.g., algae, invertebrates, fish).
Risk Characterization: This final step integrates the information from the exposure and dose-response assessments to estimate the probability and magnitude of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).
Given the presence of fluorine, the risk assessment might also draw upon frameworks developed for other persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), which emphasize persistence and potential for long-range transport as key concerns. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Methodologies towards Greener and More Efficient Processes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions, such as the use of concentrated sulfuric and nitric acids, which pose significant environmental and safety risks. aiinmr.commnstate.eduweebly.com Future research is imperative to develop greener and more efficient synthetic methodologies for Methyl 2,4-difluoro-5-nitrobenzoate (B14052700).
A promising avenue is the exploration of alternative nitrating agents and catalytic systems. For instance, processes using mixtures of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O) have been developed as an environmentally friendly nitration method for other methyl benzoates. researchgate.net This approach can offer high selectivity and easier reaction control. Another green strategy involves using dilute nitric acid in combination with phase transfer catalysts and radical initiators, which can facilitate the oxidation and nitration of precursors under milder conditions, thereby reducing waste and improving safety. google.com The development of solid acid catalysts or enzyme-based systems could further enhance the sustainability of the synthesis, minimizing the use of corrosive liquid acids.
Key goals for future synthetic research are summarized below:
| Research Goal | Potential Approach | Anticipated Benefit |
| Reduce Acid Waste | Utilize solid acid catalysts or recyclable acid systems. | Minimizes corrosive waste streams and allows for catalyst reuse. |
| Improve Safety | Employ milder nitrating agents like HNO3/Ac2O or controlled nitric acid systems. | Avoids highly exothermic and hazardous reactions associated with mixed acids. researchgate.net |
| Increase Efficiency | Optimize reaction conditions using microwave-assisted synthesis or flow chemistry. | Reduces reaction times, improves yield, and allows for better process control. |
| Enhance Atom Economy | Develop direct C-H functionalization methods to introduce the nitro group. | Eliminates steps and reduces the formation of by-products. |
Exploration of Novel Derivatization for Emerging Applications
The functional groups on Methyl 2,4-difluoro-5-nitrobenzoate make it an ideal scaffold for creating a diverse range of derivatives. The nitro group can be readily reduced to an amine, which serves as a key functional handle for further modification. This amino derivative can then be used to synthesize a variety of compounds, such as amides, sulfonamides, and ureas, or be a precursor for heterocyclic ring systems.
One exciting area of exploration is the development of novel fluorescent probes. Similar nitroaromatic compounds, like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), are widely used to create fluorescent derivatives of amines and thiols for biological imaging and assays. mdpi.com By reducing the nitro group of this compound and coupling it with fluorophores or biologically active molecules, new sensors and labeling agents could be developed. The fluorine atoms also play a crucial role, as they can enhance the photophysical properties and metabolic stability of the resulting derivatives. mdpi.com
Furthermore, derivatization can be aimed at creating new pharmaceutical or agrochemical candidates. The difluoro-nitro-aromatic motif is found in many biologically active compounds. For example, the synthesis of novel fluoroquinolone precursors often involves functionalized quinoline (B57606) derivatives, highlighting the importance of such fluorinated building blocks in medicinal chemistry. mdpi.com
Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions
Computational chemistry offers powerful tools to accelerate research and development by predicting the behavior of molecules. For this compound, advanced computational studies can provide deep insights into its reactivity and potential interactions with other systems.
Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule. Such calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic chemists in designing effective reaction strategies. For instance, computational analysis helps explain how electron-withdrawing groups, like the ester and nitro functionalities, deactivate the benzene (B151609) ring and direct incoming electrophiles to the meta position. unwisdom.org
Molecular docking simulations represent another critical research avenue. If derivatives of this compound are designed as potential drug candidates, docking studies can predict how these molecules will bind to target proteins, such as enzymes or receptors. This predictive capability allows for the rational design of more potent and selective inhibitors, saving significant time and resources in the drug discovery process. Crystallographic data, which provides information on bond angles and planarity, can be used to validate and refine these computational models. nih.gov
Integration into New Biological and Material Systems
The unique electronic and structural features of this compound make it a candidate for integration into a variety of advanced systems.
In the biological realm, its derivatives could be explored as new therapeutic agents. The presence of fluorine is a common strategy in drug design to improve metabolic stability and binding affinity. mdpi.com The nitroaromatic scaffold itself is a key component in certain classes of antibiotics and other pharmaceuticals. aiinmr.com Future work could focus on synthesizing libraries of derivatives and screening them for activity against various diseases, including cancer, infectious diseases, and inflammatory disorders.
In materials science, the compound could serve as a monomer or an additive in the creation of high-performance polymers. The fluorine atoms can impart properties such as thermal stability, chemical resistance, and low surface energy. The nitro group could be used to create charge-transfer complexes or be converted into other functional groups to facilitate polymerization or cross-linking. These materials could find applications in electronics, aerospace, or specialized coatings.
Development of Sustainable Production and Utilization Strategies
Beyond greening the initial synthesis, a holistic approach to sustainability requires considering the entire lifecycle of this compound and its derivatives. Future research should focus on developing sustainable production and utilization strategies.
This includes designing derivatives that are biodegradable or can be easily recycled after their intended use. For example, incorporating ester linkages that are susceptible to hydrolysis could be a strategy for creating more environmentally benign materials. For biological applications, designing molecules that are efficiently metabolized into non-toxic by-products is a key consideration.
Life cycle assessment (LCA) should be employed to evaluate the environmental impact of different synthetic routes and application pathways. This analysis would quantify factors such as energy consumption, greenhouse gas emissions, and water usage, providing a scientific basis for selecting the most sustainable options. The ultimate goal is to create a closed-loop system where the production and use of this valuable chemical building block align with the principles of a circular economy.
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2,4-difluoro-5-nitrobenzoate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nitration of a fluorinated benzoic acid derivative followed by esterification. For example:
Nitration : Introduce a nitro group at the 5-position of 2,4-difluorobenzoic acid using mixed nitric-sulfuric acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Esterification : React the nitrated intermediate with methanol (CH₃OH) in the presence of a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C, 6–8 hours).
- Optimization : Key parameters include stoichiometry (e.g., 1.2:1 molar ratio of HNO₃ to substrate), solvent selection (e.g., dichloromethane for nitration), and quenching protocols to isolate intermediates .
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals at δ 8.2–8.5 ppm (H-6) and δ 7.4–7.6 ppm (H-3), with splitting patterns due to adjacent fluorine atoms.
- ¹⁹F NMR : Two distinct signals for F-2 and F-4 (typically δ -110 to -120 ppm).
- IR Spectroscopy : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 231.0 (calculated for C₈H₅F₂NO₄) .
Q. What purification methods are effective for isolating this compound?
- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate nitro/byproduct isomers.
- Recrystallization : Dissolve the crude product in hot ethanol (70°C) and cool slowly to 4°C for crystal formation.
- Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water mobile phase) with UV detection at 254 nm to confirm >98% purity .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro group in this compound?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic aromatic substitution (EAS) sites. The nitro group at C-5 directs subsequent reactions (e.g., nucleophilic attack) to C-6 due to meta-directing effects.
- Transition State Analysis : Identify activation barriers for nitro-group reduction (e.g., catalytic hydrogenation) using NBO analysis to assess charge distribution .
Q. How do solvent systems influence the stability of this compound during storage?
- Stability Studies :
- Thermal Degradation : Perform TGA/DSC to determine decomposition temperatures (>200°C).
- Photodegradation : Expose samples to UV light (254 nm) and monitor nitro-group cleavage via HPLC.
- Optimal Storage : Anhydrous acetonitrile or DMSO at -20°C minimizes hydrolysis of the ester group .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- X-Ray Diffraction : Grow single crystals via slow evaporation (ethyl acetate/hexane). Collect data on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution. Key metrics: R₁ < 0.05, wR₂ < 0.10. ORTEP-3 visualizes bond angles and torsion angles to validate NMR assignments (e.g., confirming F-2/F-4 positions) .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Protection/Deprotection : Protect the nitro group with Boc anhydride before introducing nucleophiles (e.g., amines) at C-6.
- Catalytic Control : Use Pd/C or Raney Ni for selective nitro reduction to amine without ester cleavage. Monitor reaction progress via in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
